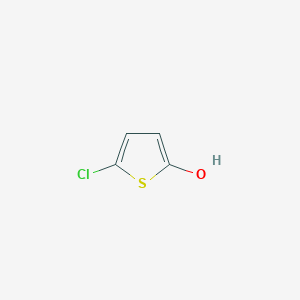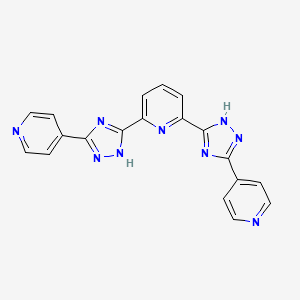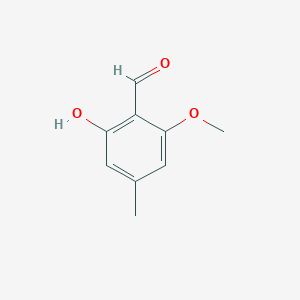
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized through the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
Industrial production of such compounds often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to favor the desired product while minimizing side reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural features.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar structural features.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is unique due to the combination of the pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C7H12ClN3O |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-7-3-6(9-10-7)5-1-2-8-4-5;/h3,5,8H,1-2,4H2,(H2,9,10,11);1H |
InChI-Schlüssel |
AGYUKJNQGKCJFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CC(=O)NN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)

![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)




![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)

